![molecular formula C9H10N4 B1316588 [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine CAS No. 914637-08-4](/img/structure/B1316588.png)
[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine
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Overview
Description
[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine: is a chemical compound that features a pyridine ring substituted with an imidazole group at the 6-position and a methylamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Substitution with Imidazole: The imidazole group is introduced at the 6-position of the pyridine ring through a nucleophilic substitution reaction.
Introduction of the Methylamine Group: The methylamine group is added at the 3-position of the pyridine ring through a reductive amination reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding saturated form.
Substitution: The compound can participate in substitution reactions, especially at the imidazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving pyridine and imidazole-containing compounds.
Industry:
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: The compound can be used in the production of pharmaceutical agents.
Mechanism of Action
The mechanism of action of [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
[2-(1H-Imidazol-1-yl)pyridine]: Similar structure but with the imidazole group at the 2-position.
[4-(1H-Imidazol-1-yl)pyridine]: Similar structure but with the imidazole group at the 4-position.
[6-(1H-Imidazol-1-yl)pyridin-2-yl]methylamine: Similar structure but with the methylamine group at the 2-position.
Uniqueness:
Positional Isomerism: The unique positioning of the imidazole and methylamine groups in [6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine can lead to different chemical reactivity and biological activity compared to its isomers.
Functional Group Interactions: The specific arrangement of functional groups can result in unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(6-imidazol-1-ylpyridin-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-5-8-1-2-9(12-6-8)13-4-3-11-7-13/h1-4,6-7H,5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCOYPGAPMVKEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264757 |
Source
|
Record name | 6-(1H-Imidazol-1-yl)-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-08-4 |
Source
|
Record name | 6-(1H-Imidazol-1-yl)-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914637-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1H-Imidazol-1-yl)-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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